Cerium;2,2,6,6-tetramethylheptane-3,5-dione
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Overview
Description
This compound is notable for its volatility and ability to transfer into the gas phase without decomposition at relatively low temperatures . It is widely used as a precursor in metal-organic chemical vapor deposition (MOCVD) and related gas-phase technologies to produce cerium oxide-based materials .
Mechanism of Action
Target of Action
Cerium;2,2,6,6-tetramethylheptane-3,5-dione, also known as 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD), is a type of β-diketone compound . It primarily targets metal ions, forming stable complexes with them . This is due to its enol form, which is stabilized through keto-enol tautomerism, and the resulting oxygen anion can easily coordinate with many metal ions .
Mode of Action
The compound acts as a bidentate ligand, forming stable complexes with lanthanide ions . It undergoes O-additions and C-additions, acting as an air-stable ligand for metal catalysts in various reactions .
Biochemical Pathways
It’s known that the compound serves as a substrate for heterocycles .
Pharmacokinetics
It’s known that the compound is a stable, anhydrous reagent .
Result of Action
The compound is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . It also serves as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, its volatility and condensed phase behavior are crucial for the chemical composition of a target material in gas-phase deposition processes like MOCVD and ALD . The compound’s sublimation thermodynamics and vapor pressure temperature dependence, derived from calorimetric and vapor pressure data, can be used to precisely define the temperature regimes of film deposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cerium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of cerium salts with 2,2,6,6-tetramethyl-3,5-heptanedione under controlled conditions . The compound can be purified through recrystallization from toluene or by sublimation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of mechanical stirrers and controlled heating to ensure the complete reaction of the starting materials . The final product is often purified through sublimation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cerium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cerium oxide.
Reduction: It can be reduced under specific conditions to yield lower oxidation state cerium compounds.
Substitution: The ligand can be substituted with other β-diketonates or similar ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as hydrogen gas or metal hydrides for reduction . Substitution reactions often require the presence of other β-diketonates or similar ligands in a suitable solvent .
Major Products Formed
The major products formed from these reactions include cerium oxide, lower oxidation state cerium compounds, and various substituted β-diketonate complexes .
Scientific Research Applications
Cerium;2,2,6,6-tetramethylheptane-3,5-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A ligand used in the synthesis of stable metal complexes.
1-Phenyl-5-methyl-3-hexanedione: Another β-diketonate ligand with similar properties.
Hexafluoroacetylacetone: A β-diketonate ligand known for its strong chelating ability.
Uniqueness
Cerium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific chelate structure, which provides high volatility and thermal stability. These properties make it particularly suitable for use in MOCVD and related gas-phase technologies, where precise control over precursor concentration and thermal stability is crucial .
Properties
IUPAC Name |
cerium;2,2,6,6-tetramethylheptane-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H20O2.Ce/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCVCRISNDSDBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ce] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80CeO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329992 |
Source
|
Record name | NSC174882 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18960-54-8 |
Source
|
Record name | NSC174882 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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